molecular formula C5H5BrOS B1279441 (5-Bromothien-2-yl)methanol CAS No. 79387-71-6

(5-Bromothien-2-yl)methanol

Cat. No.: B1279441
CAS No.: 79387-71-6
M. Wt: 193.06 g/mol
InChI Key: DBRSLMCLMMFHEF-UHFFFAOYSA-N
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Description

(5-Bromothien-2-yl)methanol is an organic compound with the chemical formula C6H5BrOSCH2OH. It is a white or light yellow solid with a distinctive smell of thiol and alcohol. This compound is stable at room temperature but may decompose at high temperatures. It is soluble in organic solvents such as ethanol, acetone, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Bromothien-2-yl)methanol can be synthesized by reacting 2-bromothiophene with sodium hydroxide. The process involves a condensation reaction in the presence of sodium hydroxide to produce the corresponding ligand, followed by treatment with a strong base to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothien-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of (5-Bromothien-2-yl)aldehyde or (5-Bromothien-2-yl)ketone.

    Reduction: Formation of 2-thienylmethanol.

    Substitution: Formation of various substituted thienylmethanols depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Bromothien-2-yl)methanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The bromine and thienyl functional groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-thienyl)methanol
  • 5-Bromothiophene-2-methanol
  • (5-Bromothiophen-2-yl)methanol

Uniqueness

(5-Bromothien-2-yl)methanol is unique due to its specific combination of bromine and thienyl functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .

Properties

IUPAC Name

(5-bromothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRSLMCLMMFHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465749
Record name (5-bromothien-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79387-71-6
Record name 5-Bromo-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79387-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-bromothien-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromothiophen-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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